10-Oxodec-8-enenitrile

Description

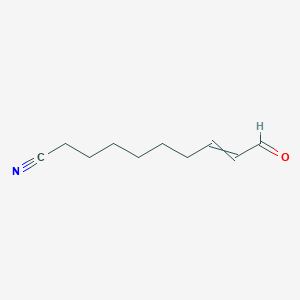

10-Oxodec-8-enenitrile is a nitrile-containing organic compound characterized by a 10-carbon chain with an oxo (keto) group at position 10 and an alkene (C=C) bond at position 6. Its molecular formula is C₁₀H₁₃NO, combining functional groups that confer reactivity for applications in organic synthesis, pharmaceuticals, or material science. The nitrile group (-CN) enhances polarity and stability, while the conjugated alkene and ketone groups may facilitate cyclization or electrophilic reactions.

Properties

CAS No. |

55500-52-2 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

10-oxodec-8-enenitrile |

InChI |

InChI=1S/C10H15NO/c11-9-7-5-3-1-2-4-6-8-10-12/h6,8,10H,1-5,7H2 |

InChI Key |

UXGKUOQEWVLCND-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC#N)CCC=CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on 10-Oxodec-8-enenitrile. However, comparisons can be drawn to compounds with shared functional groups (nitriles, alkenes, ketones) or chain lengths. Below is a structured analysis:

Functional Group Analogues

Structural Analogues

- 8-Dimethanonaphthalene Derivatives (e.g., Endrin): Polycyclic structures with epoxide and chlorine substituents . Unlike this compound’s linear chain, these exhibit rigid, fused rings, influencing bioavailability and reactivity.

- Octafluoroisobutene: Fluorinated alkene with extreme toxicity . Contrasts with this compound’s non-fluorinated, ketone-containing structure.

Reactivity Trends

- Nitrile Group : Nitriles (e.g., acrylonitrile analogs) undergo hydrolysis to carboxylic acids or reduction to amines . This compound’s ketone and alkene may enable tandem reactions (e.g., Michael additions).

Research Findings and Data Gaps

Key Inferences

- Solubility : Likely low water solubility (similar to nitriles like benzonitrile) but soluble in organic solvents.

- Thermal Stability : Nitriles generally decompose above 200°C, but ketone conjugation may alter stability.

- Toxicity: Less acute toxicity than organochlorines (e.g., Endrin ) but may require handling precautions.

Unresolved Questions

- No synthesis, spectral data (NMR, IR), or thermodynamic properties (melting point, boiling point) are available in the provided evidence.

- Biological activity (e.g., enzyme inhibition) remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.